N-(4-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
“N-(4-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound that belongs to the class of pyrazolopyrimidines . Pyrazolopyrimidines are a type of heterocyclic aromatic organic compounds that contain a pyrazole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a pyrazolopyrimidine core, which is a bicyclic structure containing a pyrazole ring fused to a pyrimidine ring . The molecule also contains a phenyl group and a chlorophenyl group attached to the nitrogen atom of the pyrazolopyrimidine core .Scientific Research Applications
Synthesis and Biological Activity
Anticancer Potential : Compounds structurally related to N-(4-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine have been synthesized and evaluated for their anticancer activities. For instance, a compound demonstrated moderate anticancer activity through its structure and biological evaluation (Lu Jiu-fu et al., 2015).
Antimicrobial Activity : Novel compounds have been designed and synthesized as key intermediates, leading to derivatives with potential antimicrobial activity. This showcases the versatility of pyrazolo[1,5-a]pyrimidin derivatives in developing new antimicrobial agents (S. Riyadh, 2011).
Synthesis and Structural Analysis
Synthesis Techniques : Research has been conducted on the synthesis of new 1-arylpyrazolo[3,4-d]pyrimidines containing an amide moiety. These synthesis techniques could potentially be applied to the compound for exploring its applications in various fields (Ju Liu et al., 2016).
Crystal Structure Analysis : Studies on the crystal structure of similar compounds provide insights into their molecular arrangements and interactions. This information is crucial for understanding the compound's potential interactions with biological targets (H. Repich et al., 2017).
Potential Therapeutic Applications
- Antihypertensive Activity : Research into 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives has shown potential for antihypertensive activity, indicating that structurally related compounds might also have therapeutic applications in cardiovascular diseases (L. Bennett et al., 1981).
Future Directions
The future directions for the study of “N-(4-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” and similar compounds could include further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient and environmentally friendly synthesis methods for these compounds could be a valuable area of research .
Mechanism of Action
Target of Action
Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit egfr tyrosine kinase , which plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death .
Mode of Action
It can be inferred from related studies that pyrazolo[3,4-d]pyrimidine derivatives may interact with their targets (such as egfr tyrosine kinase) and inhibit their activities . This inhibition can lead to changes in cellular processes, potentially leading to the desired therapeutic effects.
Biochemical Pathways
Inhibition of egfr tyrosine kinase by similar compounds can affect multiple cellular pathways, including those involved in cell growth and proliferation .
Pharmacokinetics
It is noted that potent compounds from a similar series have a clogp value less than 4 and molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .
Result of Action
Similar compounds have shown significant inhibitory activities against their targets, leading to potential therapeutic effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4/c1-13-11-18(23-16-9-7-15(20)8-10-16)24-19(22-13)17(12-21-24)14-5-3-2-4-6-14/h2-12,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJUFORQRURFTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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